1-Chloro-2-naphthyl 1-azepanecarboxylate
Description
1-Chloro-2-naphthyl 1-azepanecarboxylate is an organic compound featuring a seven-membered azepane ring esterified with a 1-chloro-2-naphthyl group. The structure combines a bulky aromatic naphthyl moiety with a saturated azepane ring, where the chlorine substituent likely influences electronic and steric properties. The ester linkage and chloro-naphthyl group may confer unique reactivity, such as resistance to hydrolysis or utility in cross-coupling reactions.
Properties
CAS No. |
825607-58-7 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl) azepane-1-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c18-16-14-8-4-3-7-13(14)9-10-15(16)21-17(20)19-11-5-1-2-6-12-19/h3-4,7-10H,1-2,5-6,11-12H2 |
InChI Key |
UORJLHZRDSWHPM-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane
Structural Differences :
Physical Properties :
Reactivity :
- The nitro group in 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may enhance susceptibility to nucleophilic attack, whereas the ester in the target compound might exhibit slower hydrolysis due to steric hindrance from the naphthyl group.
tert-Butyl Azepanecarboxylate Derivatives
Structural Differences :
- Ester Group: tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride () features a tert-butyl ester, a common protecting group, compared to the chloro-naphthyl ester in the target compound .
- Substituents : The tert-butyl group is electron-donating and highly bulky, whereas the chloro-naphthyl group is electron-withdrawing and aromatic.
Functional Implications :
Key Research Findings and Limitations
- Electronic Effects : The chloro substituent in both the target compound and 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane may direct electrophilic substitution reactions, but the nitro group in the latter significantly alters reactivity .
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